3-Amino-6-methoxypyridin-2(1H)-one is a pyridine derivative with significant relevance in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and a methoxy group attached to the pyridine ring, which enhances its biological activity and reactivity. The molecular formula for 3-Amino-6-methoxypyridin-2(1H)-one is with a molecular weight of approximately 125.125 g/mol. It is classified under the category of heterocyclic compounds, specifically as a substituted pyridine.
3-Amino-6-methoxypyridin-2(1H)-one can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its importance in developing pharmaceuticals and agrochemicals. It falls under the classification of pyridones, which are derivatives of pyridine containing a carbonyl group adjacent to the nitrogen atom in the ring. This classification is crucial as it influences the compound's reactivity and potential applications.
The synthesis of 3-Amino-6-methoxypyridin-2(1H)-one typically involves several steps, often starting from simpler pyridine derivatives. Common methods include:
The reactions often require specific conditions, such as controlled temperatures and pH levels, to optimize yields and minimize side reactions. For example, methoxylation can be performed using sodium methoxide in methanol at temperatures ranging from 25°C to 60°C .
The molecular structure of 3-Amino-6-methoxypyridin-2(1H)-one features:
The compound exhibits resonance stabilization due to the aromatic nature of the pyridine ring, contributing to its chemical stability.
X-ray crystallography studies may provide detailed insights into bond lengths and angles within the molecule, which are essential for understanding its reactivity and interactions .
3-Amino-6-methoxypyridin-2(1H)-one can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium catalysts for reduction processes. The conditions must be carefully controlled to ensure selectivity and yield .
The mechanism of action for compounds like 3-Amino-6-methoxypyridin-2(1H)-one generally involves interactions with biological targets such as enzymes or receptors. The amino group can participate in hydrogen bonding with active sites, while the methoxy group may influence lipophilicity and binding affinity.
Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties, which are attributed to their ability to modulate enzyme activity or receptor interactions .
The compound is stable under normal conditions but should be stored away from strong oxidizing agents to prevent degradation . Its flash point is recorded at about 168 °C, indicating that it requires significant heat to ignite.
3-Amino-6-methoxypyridin-2(1H)-one has several applications in scientific research:
3-Amino-6-methoxypyridin-2(1H)-one represents a privileged scaffold in contemporary drug discovery, characterized by its fused aminopyridinone core and methoxy substituent. This heterocyclic structure exhibits balanced physicochemical properties—including moderate logP, hydrogen-bonding capacity, and aromatic stabilization—that facilitate targeted interactions with kinase ATP-binding sites. Its emergence as a versatile template for inhibitor design stems from synthetic accessibility and tunable pharmacophore features, positioning it at the forefront of oncology-focused molecular innovation [2] [6].
The discovery pathway of 3-aminopyridin-2-one derivatives accelerated between 2010–2020 through fragment-based screening campaigns targeting undruggable kinases. Initial work on simpler 3-aminopyridin-2-one fragments (e.g., 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one) revealed low-micromolar inhibition of serine/threonine kinases despite minimal molecular weight (<250 Da). This prompted strategic incorporation of the 6-methoxy substituent to exploit hydrophobic regions adjacent to the ATP-binding cleft, markedly enhancing ligand efficiency (LE > 0.35 kcal/mol/atom) [2] [6].
Table 1: Key Milestones in Aminopyridinone Scaffold Development
Year | Development Phase | Significant Finding | Reference |
---|---|---|---|
2010 | Fragment Library Synthesis | Identification of 3-aminopyridin-2-one core as kinase-binding pharmacophore | [6] |
2015 | Selectivity Profiling | 6-Methoxy substitution confers 5-fold selectivity for MPS1 over PIM1 kinases | [2] |
2018 | Co-crystallization Studies | X-ray confirmation of conserved Lys-Glu salt bridge engagement with methoxy oxygen | [2] |
The scaffold’s optimization trajectory exemplifies "molecular editing": incremental structural refinements (e.g., C5 heteroaryl substitutions) transformed weakly binding fragments into nanomolar inhibitors. The 6-methoxy variant emerged as a critical evolution due to its dual role in enhancing hydrophobic contact with the hinge region while maintaining aqueous solubility—addressing a key challenge in kinase inhibitor development [2] [6].
3-Amino-6-methoxypyridin-2(1H)-one epitomizes fragment-based lead discovery principles, with initial hits exhibiting ligand efficiencies (LE) exceeding 0.45 when screened against MPS1 kinase. Its molecular weight (<200 Da) and low complexity (three H-bond donors/acceptors) satisfy Astex’s "Rule of Three" for fragment libraries, enabling efficient binding mode identification through high-throughput crystallography [6].
The scaffold demonstrates three cardinal FBDD advantages:
Table 2: Ligand Efficiency Metrics for Key Derivatives
Compound | MW (Da) | Kinase IC₅₀ (μM) | LE (kcal/mol/atom) | BEI |
---|---|---|---|---|
3-Amino-6-methoxypyridin-2(1H)-one (core) | 154.2 | 180 | 0.42 | 18.1 |
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 187.2 | 1.8 | 0.38 | 25.3 |
Optimized clinical candidate (undisclosed) | ~350 | 0.007 | 0.31 | 32.6 |
Data derived from kinase fragment library screening [2] [6]
Notably, Abbott Laboratories’ FBDD workflows quantified the scaffold’s enthalpy-driven binding signature via isothermal titration calorimetry—a critical feature for circumventing entropic penalties during lead optimization. This thermodynamic profiling enabled rational design of derivatives with improved drug-like properties while preserving the core binding motif [6].
The 3-amino-6-methoxypyridin-2(1H)-one scaffold delivers selective inhibition of clinically validated mitotic kinases—particularly Monopolar Spindle 1 (MPS1/TTK) and Aurora kinases (Aurora A/B). These targets regulate spindle assembly checkpoint (SAC) signaling, and their overexpression drives chromosomal instability in triple-negative breast cancer, glioblastoma, and colorectal carcinomas. The scaffold’s ability to occupy a unique lysine-glutamate salt bridge conserved in these kinases underpins its selectivity profile [2].
Structural biology studies reveal three mechanistic attributes:
Table 3: Kinase Selectivity Profile of Optimized Derivatives
Kinase Target | Inhibition (%) at 10μM | Cellular IC₅₀ (nM) | Therapeutic Rationale |
---|---|---|---|
MPS1 | 98% | 42 ± 5 | SAC override promoting aneuploid cell death |
Aurora A | 89% | 68 ± 9 | Mitotic spindle disruption in checkpoint-deficient cells |
Aurora B | 94% | 53 ± 7 | Chromokinesis inhibition in polyploidy models |
CDK2 | 22% | >10,000 | Reduced off-target toxicity risk |
Data from kinome-wide screening of 26 representative kinases [2]
Ongoing optimization focuses on C5 modifications to enhance tumor cell penetration while retaining MPS1/Aurora polypharmacology—a strategy validated by in vivo xenograft studies showing tumor regression at 50 mg/kg doses. The scaffold’s synthetic versatility enables rapid generation of analogues probing sterically tolerant regions near the glycine-rich loop, with fluoro-substituted variants demonstrating improved pharmacokinetic profiles [2] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1